Tebanicline dihydrochloride

説明

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

特性

IUPAC Name |

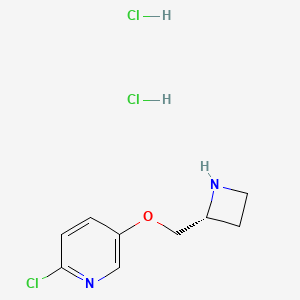

5-[[(2R)-azetidin-2-yl]methoxy]-2-chloropyridine;dihydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11ClN2O.2ClH/c10-9-2-1-8(5-12-9)13-6-7-3-4-11-7;;/h1-2,5,7,11H,3-4,6H2;2*1H/t7-;;/m1../s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HZMFFIXATGBQGR-XCUBXKJBSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNC1COC2=CN=C(C=C2)Cl.Cl.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CN[C@H]1COC2=CN=C(C=C2)Cl.Cl.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13Cl3N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

271.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of Tebanicline Dihydrochloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthetic pathway for tebanicline (B178171) dihydrochloride (B599025), a potent nicotinic acetylcholine (B1216132) receptor (nAChR) agonist. The synthesis involves the preparation of two key intermediates, (R)-N-Boc-2-(hydroxymethyl)azetidine and 2-chloro-5-hydroxypyridine (B185701), followed by their coupling via a Williamson ether synthesis, and subsequent deprotection and salt formation.

I. Retrosynthetic Analysis

A retrosynthetic analysis of tebanicline dihydrochloride reveals two primary building blocks: 2-chloro-5-hydroxypyridine and a chiral C4 azetidine (B1206935) synthon. The key bond disconnection is the ether linkage, suggesting a Williamson ether synthesis or a similar nucleophilic substitution reaction as the final coupling step.

Caption: Retrosynthetic approach for this compound.

II. Synthesis of Key Intermediates

A. Synthesis of 2-chloro-5-hydroxypyridine

The synthesis of 2-chloro-5-hydroxypyridine can be achieved from 2-amino-5-bromopyridine (B118841) through a three-step process involving diazotization, boronic acid formation, and subsequent hydrolysis.

Experimental Protocol:

-

Preparation of 5-bromo-2-chloropyridine (B1630664): To a solution of 2-amino-5-bromopyridine (1.0 eq) in concentrated hydrochloric acid, a solution of sodium nitrite (B80452) (1.3 eq) in water is added slowly at a temperature maintained below 8°C. The resulting precipitate is filtered, washed with water, and dried to yield 5-bromo-2-chloropyridine.

-

Formation of 2-chloro-5-pyridylboronic acid: The 5-bromo-2-chloropyridine (1.0 eq) is dissolved in dry ether and cooled to -76°C. n-Butyllithium (1.07 eq) is added dropwise, followed by trimethyl borate (B1201080) (1.07 eq). The reaction mixture is then warmed to 0°C and subsequently quenched with acetic acid.

-

Hydrolysis to 2-chloro-5-hydroxypyridine: The crude boronic acid is dissolved in a mixture of water and ether. The organic layer is separated, washed, and concentrated. The residue is then dissolved in 2N NaOH, extracted with ether, and the aqueous layer is acidified with NaHSO₄·H₂O to precipitate the final product, 2-chloro-5-hydroxypyridine.

| Step | Reactants | Reagents | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| 1 | 2-amino-5-bromopyridine | NaNO₂, conc. HCl | Water | < 8 | 1 | ~85 |

| 2 | 5-bromo-2-chloropyridine | n-BuLi, B(OMe)₃ | Diethyl ether | -76 to 0 | 1 | - |

| 3 | 2-chloro-5-pyridylboronic acid intermediate | Acetic acid, NaOH, NaHSO₄·H₂O | Water, Diethyl ether | 0 to RT | - | ~86 (from step 2) |

B. Synthesis of (R)-N-Boc-2-(hydroxymethyl)azetidine

The chiral azetidine intermediate is synthesized from D-aspartic acid.

Experimental Protocol:

-

Cyclization of D-aspartic acid dibenzyl ester: D-aspartic acid dibenzyl ester is treated with TMS-Cl, triethylamine, and tert-butylmagnesium chloride in dichloromethane (B109758) to yield the corresponding azetidinone.

-

Reduction to (R)-2-(hydroxymethyl)azetidine: The azetidinone is reduced with lithium aluminum hydride in THF to give (R)-2-(hydroxymethyl)azetidine.

-

Boc Protection: The amino alcohol is protected with di-tert-butyl dicarbonate (B1257347) (Boc₂O) in THF to afford (R)-N-Boc-2-(hydroxymethyl)azetidine.

| Step | Starting Material | Reagents | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| 1 | D-aspartic acid dibenzyl ester | TMS-Cl, TEA, t-BuMgCl | Dichloromethane | - | - | - |

| 2 | Azetidinone intermediate | LiAlH₄ | THF | - | - | - |

| 3 | (R)-2-(hydroxymethyl)azetidine | Boc₂O | THF | RT | 12 | High |

III. Assembly of the Tebanicline Backbone

The core structure of tebanicline is assembled via a Williamson ether synthesis, coupling the two key intermediates.

Tebanicline Dihydrochloride: A Technical Guide to its Chemical Properties, Structure, and Signaling Pathways

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tebanicline, also known as ABT-594, is a potent and selective agonist of neuronal nicotinic acetylcholine (B1216132) receptors (nAChRs), specifically the α4β2 subtype. Developed as a non-opioid analgesic, its unique chemical structure and pharmacological profile have made it a subject of significant interest in neuroscience and drug development. This technical guide provides an in-depth overview of the chemical properties, structure, and signaling mechanisms of Tebanicline dihydrochloride (B599025). All quantitative data are presented in structured tables, and key experimental methodologies are detailed. Visual diagrams generated using Graphviz are provided to illustrate the chemical structure and associated signaling pathways.

Chemical Properties and Structure

Tebanicline dihydrochloride is the salt form of Tebanicline, containing two molar equivalents of hydrochloric acid. This form enhances the compound's stability and solubility in aqueous solutions, making it suitable for research and formulation development.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| IUPAC Name | 5-[[(2R)-azetidin-2-yl]methoxy]-2-chloropyridine;dihydrochloride | [1] |

| Synonyms | ABT-594 dihydrochloride, Ebanicline dihydrochloride | [1] |

| CAS Number | 209326-19-2 | [1] |

| Molecular Formula | C₉H₁₃Cl₃N₂O | [1] |

| Molecular Weight | 271.57 g/mol | [1] |

| Appearance | White to off-white solid | [1] |

| Solubility | DMSO: ≥ 100 mg/mL (≥ 368.23 mM) Water: ≥ 100 mg/mL (≥ 368.23 mM) | [1] |

| Predicted pKa | Basic pKa₁: ~8.5 ± 0.5 (Azetidine nitrogen)Basic pKa₂: ~4.0 ± 0.5 (Pyridine nitrogen) | Predicted using computational models |

| Storage | Store at 4°C, sealed and away from moisture. For long-term storage in solvent, -80°C is recommended. | [1] |

Chemical Structure

The chemical structure of Tebanicline features a chloropyridine ring linked via an ether to a chiral azetidinyl-methanol group. The (R)-enantiomer is the active form of the molecule.

Mechanism of Action and Signaling Pathways

Tebanicline is a selective agonist for the α4β2 subtype of neuronal nicotinic acetylcholine receptors (nAChRs).[2] These receptors are ligand-gated ion channels that are widely expressed in the central nervous system.

Interaction with α4β2 nAChRs

Upon binding to the α4β2 nAChR, Tebanicline induces a conformational change in the receptor, leading to the opening of the ion channel. This allows for the influx of cations, primarily Na⁺ and Ca²⁺, into the neuron. The influx of these ions results in depolarization of the neuronal membrane, leading to an excitatory postsynaptic potential and the generation of action potentials. This neuronal excitation in specific brain regions is believed to be the primary mechanism behind Tebanicline's analgesic effects.

Downstream Signaling Cascades

The activation of α4β2 nAChRs by Tebanicline initiates several downstream intracellular signaling pathways, primarily triggered by the influx of Ca²⁺. Two of the key pathways implicated are the PI3K/Akt and MAPK/ERK signaling cascades.

-

PI3K/Akt Pathway: Calcium influx can lead to the activation of Phosphoinositide 3-kinase (PI3K), which in turn activates Akt (also known as Protein Kinase B). The PI3K/Akt pathway is a critical regulator of cell survival and synaptic plasticity.

-

MAPK/ERK Pathway: The increase in intracellular calcium can also activate the Mitogen-Activated Protein Kinase (MAPK) cascade, specifically the Extracellular signal-Regulated Kinase (ERK) pathway. This pathway is involved in a wide range of cellular processes, including cell proliferation, differentiation, and survival. Activation of ERK can lead to the phosphorylation of transcription factors such as the cAMP response element-binding protein (CREB), which in turn modulates gene expression.

Experimental Protocols

Detailed experimental protocols for the characterization of Tebanicline are crucial for reproducible research. The following sections outline the methodologies for key in vitro assays.

α4β2 nAChR Binding Assay (Competitive Inhibition)

This protocol describes a competitive binding assay to determine the affinity of Tebanicline for the α4β2 nAChR, using a radiolabeled ligand such as [³H]-cytisine.

Experimental Workflow:

Methodology:

-

Membrane Preparation: Prepare a crude membrane fraction from cells or tissues known to express α4β2 nAChRs (e.g., rat brain cortex or transfected cell lines).

-

Assay Buffer: Prepare an appropriate assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, and 1 mM MgCl₂).

-

Incubation: In a final volume of 500 µL, combine the membrane preparation (typically 100-200 µg of protein), a fixed concentration of [³H]-cytisine (e.g., 1-2 nM), and a range of concentrations of this compound.

-

Non-specific Binding: To determine non-specific binding, a parallel set of tubes containing a high concentration of a non-labeled ligand (e.g., 1 mM nicotine) is included.

-

Incubation Conditions: Incubate the mixture at a specified temperature (e.g., 4°C or 25°C) for a sufficient time to reach equilibrium (e.g., 60-120 minutes).

-

Termination and Filtration: Terminate the assay by rapid filtration through glass fiber filters (e.g., Whatman GF/B) pre-soaked in a solution like polyethylenimine to reduce non-specific binding.

-

Washing: Wash the filters rapidly with several volumes of ice-cold assay buffer.

-

Radioactivity Measurement: Place the filters in scintillation vials, add a suitable scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.

-

Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the logarithm of the Tebanicline concentration. Determine the IC₅₀ (the concentration of Tebanicline that inhibits 50% of the specific binding of the radioligand) from the resulting sigmoidal curve. Calculate the equilibrium dissociation constant (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Functional Assay: ⁸⁶Rb⁺ Efflux

This assay measures the functional activity of Tebanicline as an agonist at nAChRs by quantifying the efflux of the potassium analog, ⁸⁶Rb⁺, from cells expressing the receptor.

Methodology:

-

Cell Culture: Culture cells stably expressing the human α4β2 nAChR (e.g., K-177 or SH-EP1-hα4β2 cells) in appropriate growth medium.

-

⁸⁶Rb⁺ Loading: Incubate the cells with a loading buffer containing ⁸⁶RbCl (typically 1-2 µCi/mL) for a defined period (e.g., 2-4 hours) to allow for cellular uptake of the radioisotope.

-

Washing: Gently wash the cells with a wash buffer to remove extracellular ⁸⁶Rb⁺.

-

Stimulation: Add a stimulation buffer containing various concentrations of this compound to the cells.

-

Efflux Period: Allow the cells to incubate with the stimulation buffer for a short period (e.g., 2-5 minutes) to permit agonist-induced ⁸⁶Rb⁺ efflux.

-

Termination and Collection: Terminate the efflux by removing the stimulation buffer and collecting it.

-

Cell Lysis: Lyse the cells with a lysis buffer (e.g., containing a detergent like Triton X-100) to release the remaining intracellular ⁸⁶Rb⁺.

-

Radioactivity Measurement: Measure the radioactivity in both the collected stimulation buffer (effluxed ⁸⁶Rb⁺) and the cell lysate (retained ⁸⁶Rb⁺) using a scintillation counter.

-

Data Analysis: Calculate the percentage of ⁸⁶Rb⁺ efflux for each concentration of Tebanicline. Plot the percentage of efflux against the logarithm of the Tebanicline concentration to generate a dose-response curve. From this curve, determine the EC₅₀ (the concentration of Tebanicline that produces 50% of the maximal response) and the Emax (the maximum effect).

Conclusion

This compound is a valuable research tool for investigating the role of α4β2 nicotinic acetylcholine receptors in various physiological and pathological processes. Its well-defined chemical properties and potent, selective agonist activity make it a standard for in vitro and in vivo studies. The experimental protocols and signaling pathway information provided in this guide offer a comprehensive resource for researchers working with this important compound. Further investigation into the nuanced downstream effects of Tebanicline-mediated nAChR activation will continue to be a fruitful area of research, potentially leading to the development of novel therapeutics for pain and other neurological disorders.

References

Tebanicline Dihydrochloride: A Technical Overview of its Discovery, Development, and Mechanistic Profile

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tebanicline (ABT-594), a potent and selective agonist of neuronal nicotinic acetylcholine (B1216132) receptors (nAChRs), emerged from a concerted effort to develop a novel class of non-opioid analgesics. Synthesized as a less toxic analog of the potent natural alkaloid epibatidine (B1211577), Tebanicline demonstrated significant promise in preclinical models of acute, chronic, and neuropathic pain. Its mechanism of action, centered on the activation of α4β2 and, to a lesser extent, α3β4 nAChR subtypes, offered a distinct pharmacological approach to pain management. Despite its promising preclinical efficacy, the development of Tebanicline was halted in Phase II clinical trials due to an unfavorable side-effect profile, primarily gastrointestinal in nature. This technical guide provides a comprehensive overview of the discovery and development history of Tebanicline dihydrochloride (B599025), detailing its pharmacological properties, preclinical and clinical findings, and the experimental methodologies employed in its evaluation.

Introduction

The quest for potent, non-addictive analgesics has been a long-standing challenge in pharmaceutical research. The discovery of epibatidine, an alkaloid isolated from the skin of the poison dart frog Epipedobates tricolor, revealed the potential of neuronal nicotinic acetylcholine receptors (nAChRs) as therapeutic targets for pain.[1] Epibatidine exhibited analgesic potency 200 times that of morphine; however, its clinical development was precluded by severe toxicity. This led to the development of analogs with improved safety profiles, among which Tebanicline (ABT-594), developed by Abbott Laboratories, was a leading candidate. Tebanicline was designed to retain the analgesic efficacy of epibatidine while minimizing its toxic side effects.

Synthesis and Physicochemical Properties

Tebanicline, chemically known as 5-{[(2R)-Azetidin-2-yl]methoxy}-2-chloropyridine, is a synthetic compound. The dihydrochloride salt is the form commonly used in research and clinical studies.

Table 1: Physicochemical Properties of Tebanicline Dihydrochloride

| Property | Value |

| Chemical Formula | C₉H₁₁ClN₂O · 2HCl |

| Molecular Weight | 271.57 g/mol |

| Appearance | White to off-white solid |

| Solubility | Soluble in water |

| Chirality | (R)-enantiomer |

Mechanism of Action

Tebanicline is a potent partial agonist at neuronal nAChRs, with a high affinity for the α4β2 subtype and a lower affinity for the α3β4 subtype. The activation of these ligand-gated ion channels in the central and peripheral nervous systems is central to its analgesic effect.

Receptor Binding Affinity and Functional Activity

The in vitro pharmacological profile of Tebanicline has been extensively characterized, demonstrating its high affinity and selectivity for the α4β2 nAChR.

Table 2: In Vitro Receptor Binding Affinity (Ki) of Tebanicline

| Receptor Subtype | Radioligand | Tissue/Cell Line | Ki (nM) | Reference |

| α4β2 nAChR (rat) | [³H]Cytisine | Rat brain membranes | 0.037 | [2] |

| α4β2 nAChR (human) | [³H]Cytisine | K177 cells | 0.055 | [2] |

| α3β4 nAChR (human) | [³H]Epibatidine | IMR-32 cells | - | |

| α1β1δγ nAChR (neuromuscular) | [¹²⁵I]α-Bungarotoxin | Torpedo californica | 10,000 | [2] |

| α7 nAChR (human) | [¹²⁵I]α-Bungarotoxin | Oocytes | - |

Table 3: In Vitro Functional Activity (EC50 and Intrinsic Activity) of Tebanicline

| Cell Line / Receptor | Assay | EC50 (nM) | Intrinsic Activity (vs. Nicotine) | Reference |

| K177 cells (human α4β2) | ⁸⁶Rb⁺ efflux | 140 | 130% | [2] |

| IMR-32 cells (ganglionic-like) | ⁸⁶Rb⁺ efflux | 340 | 126% | [2] |

| F11 cells (sensory neuron-like) | ⁸⁶Rb⁺ efflux | 1220 | 71% | [2] |

| Human α7 nAChR (oocytes) | Ion current | 56,000 | 83% | [2] |

Signaling Pathway

The binding of Tebanicline to α4β2 nAChRs leads to the opening of the ion channel, resulting in an influx of Na⁺ and Ca²⁺ ions. This cation influx depolarizes the neuronal membrane, triggering a cascade of downstream signaling events that are believed to contribute to its analgesic effects. The activation of these receptors in key pain-processing areas of the brain, such as the brainstem, is thought to engage descending inhibitory pain pathways.[3] This involves the release of neurotransmitters like norepinephrine (B1679862) and serotonin (B10506) in the spinal cord, which in turn dampen the transmission of pain signals.[3]

References

- 1. meliordiscovery.com [meliordiscovery.com]

- 2. Nicotinic Acetylcholine Receptor Dysfunction in Addiction and in Some Neurodegenerative and Neuropsychiatric Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Letters to the editor: Nicotinic acetylcholine receptor ligands as potential targets for managing neuropathic pain induced by diabetic peripheral neuropathy - PMC [pmc.ncbi.nlm.nih.gov]

Tebanicline Dihydrochloride: A Deep Dive into its Mechanism of Action at Nicotinic Acetylcholine Receptors

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

Tebanicline (B178171) dihydrochloride (B599025), also known as ABT-594, is a potent synthetic analog of the natural alkaloid epibatidine. It has garnered significant interest in the scientific community for its powerful analgesic properties, mediated through its interaction with neuronal nicotinic acetylcholine (B1216132) receptors (nAChRs).[1] As a selective agonist for specific nAChR subtypes, tebanicline represents a promising therapeutic agent. This technical guide provides a comprehensive overview of the mechanism of action of tebanicline dihydrochloride on nAChRs, with a focus on its binding affinity, functional activity, and the downstream signaling pathways it modulates. Detailed experimental protocols for key assays are also provided to facilitate further research and development.

Core Mechanism of Action: A Potent Agonist at Neuronal nAChRs

Tebanicline acts as an agonist at neuronal nAChRs, meaning it binds to and activates these receptors.[2] nAChRs are ligand-gated ion channels that are widely distributed throughout the central and peripheral nervous systems. Their activation by agonists like acetylcholine or tebanicline leads to a conformational change in the receptor, opening an ion channel that is permeable to cations, primarily Na+ and Ca2+. This influx of positive ions causes depolarization of the cell membrane, leading to the generation of an action potential and the propagation of a nerve impulse.

Tebanicline exhibits a high affinity and selectivity for the α4β2 subtype of neuronal nAChRs.[2] This selectivity is a key feature of its pharmacological profile, as it is thought to contribute to its potent analgesic effects while potentially minimizing some of the adverse effects associated with less selective nAChR agonists.[2]

Quantitative Analysis of Tebanicline's Interaction with nAChR Subtypes

The precise interaction of tebanicline with various nAChR subtypes has been quantified through radioligand binding assays and functional assays. The following tables summarize the key quantitative data.

Table 1: Binding Affinity (Ki) of Tebanicline for nAChR Subtypes and Other Receptors

| Receptor Subtype | Radioligand | Tissue/Cell Line | Ki (nM) | Reference |

| α4β2 (rat brain) | --INVALID-LINK---cytisine | Rat cerebral cortex membranes | 0.037 | [2] |

| α4β2 (human) | --INVALID-LINK---cytisine | K177 cells (transfected with human α4β2) | 0.055 | [2] |

| α1β1δγ (neuromuscular) | [125I]α-bungarotoxin | Torpedo californica electric organ | 10,000 | [2] |

| Adrenoceptor α-1B | - | - | 890 | [2] |

| Adrenoceptor α-2B | - | - | 597 | [2] |

| Adrenoceptor α-2C | - | - | 342 | [2] |

Note: A lower Ki value indicates a higher binding affinity.

Table 2: Functional Activity (EC50 and Intrinsic Activity) of Tebanicline at nAChR Subtypes

| Receptor Subtype/Cell Line | Assay | EC50 (nM) | Intrinsic Activity (IA) vs. (-)-Nicotine (%) | Reference |

| Human α4β2 (K177 cells) | 86Rb+ efflux | 140 | 130 | [2] |

| Sympathetic ganglion-like (IMR-32 cells) | 86Rb+ efflux | 340 | 126 | [2] |

| Sensory ganglion-like (F11 cells) | 86Rb+ efflux | 1220 | 71 | [2] |

| Human α7 (Xenopus oocytes) | Two-electrode voltage clamp | 56,000 | 83 | [2] |

Note: EC50 is the concentration of a drug that gives half-maximal response. Intrinsic Activity (IA) is the ability of a drug to activate the receptor, expressed as a percentage of the maximal activation by the reference agonist (-)-nicotine.

Experimental Protocols

Radioligand Binding Assay (Competitive Inhibition)

This protocol describes the determination of the binding affinity (Ki) of tebanicline for the α4β2 nAChR using competitive inhibition of --INVALID-LINK---cytisine binding.

Materials:

-

Rat cerebral cortical membranes (or cells expressing the target nAChR)

-

--INVALID-LINK---cytisine (radioligand)

-

This compound (test compound)

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4)

-

Glass fiber filters

-

Scintillation fluid

-

Scintillation counter

Procedure:

-

Prepare a series of dilutions of this compound.

-

In a microplate, incubate the membrane preparation with a fixed concentration of --INVALID-LINK---cytisine and varying concentrations of tebanicline.

-

Incubate at room temperature for a sufficient time to reach equilibrium.

-

Separate the bound from free radioligand by rapid filtration through glass fiber filters.

-

Wash the filters with ice-cold assay buffer to remove unbound radioligand.

-

Place the filters in scintillation vials with scintillation fluid.

-

Quantify the radioactivity on the filters using a scintillation counter.

-

The concentration of tebanicline that inhibits 50% of the specific binding of --INVALID-LINK---cytisine (IC50) is determined.

-

The Ki value is calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

References

Tebanicline Dihydrochloride: A Comparative Analysis of Binding Affinity and Signaling at α4β2 and α3β4 Nicotinic Acetylcholine Receptors

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tebanicline (B178171) dihydrochloride (B599025) (ABT-594) is a potent synthetic analgesic that targets neuronal nicotinic acetylcholine (B1216132) receptors (nAChRs). Its development was spurred by the high analgesic potency of epibatidine, a natural alkaloid, but with a focus on mitigating its severe toxic side effects. Tebanicline exhibits a notable selectivity for the α4β2 nAChR subtype over other nAChRs, which is believed to contribute to its analgesic properties with a potentially improved therapeutic window. This technical guide provides an in-depth analysis of the binding affinity of tebanicline for α4β2 versus α3β4 nAChRs, details the experimental protocols for determining these affinities, and illustrates the associated signaling pathways.

Quantitative Binding Affinity of Tebanicline Dihydrochloride

Tebanicline demonstrates a significantly higher binding affinity for the α4β2 nicotinic acetylcholine receptor subtype compared to the α3β4 subtype. This selectivity is a key characteristic of its pharmacological profile. The binding affinities, expressed as the inhibition constant (Kᵢ), are summarized in the table below.

| Compound | Receptor Subtype | Kᵢ (pM) | Species/System |

| Tebanicline (ABT-594) | α4β2 | 37 | Rat Brain |

| Tebanicline (ABT-594) | α4β2 | 55 | Transfected Human Receptor |

| Tebanicline (ABT-594) | α3β4 | Lower affinity suggested by functional data* | Not explicitly quantified |

*While a precise Kᵢ value for tebanicline at the α3β4 receptor is not consistently reported in the literature, functional studies indicate that higher concentrations of tebanicline are required to activate α3β4 receptors, which is associated with the dose-limiting side effects of the compound. This implies a lower binding affinity for α3β4 compared to α4β2. Tebanicline is described as a partial agonist at both α3β4 and α4β2 subtypes[1][2]. However, some functional assays have characterized it as a full agonist at α4β2 receptors[3].

Experimental Protocols: Radioligand Binding Assay

The determination of binding affinities for compounds like tebanicline is predominantly carried out using radioligand binding assays. Below is a detailed, representative protocol for such an experiment.

Objective: To determine the inhibition constant (Kᵢ) of this compound for α4β2 and α3β4 nAChRs through competitive displacement of a radiolabeled ligand.

Materials:

-

Test Compound: this compound

-

Radioligand: [³H]-Cytisine (for α4β2) or [³H]-Epibatidine (for α3β4)

-

Receptor Source:

-

For α4β2: Membranes from rat brain tissue or human embryonic kidney (HEK) cells stably expressing the human α4β2 receptor.

-

For α3β4: Membranes from cell lines endogenously expressing the receptor (e.g., IMR-32) or HEK cells stably expressing the human α3β4 receptor.

-

-

Assay Buffer: e.g., 50 mM Tris-HCl, pH 7.4

-

Non-specific Binding Control: A high concentration of a non-radiolabeled, high-affinity ligand (e.g., nicotine (B1678760) or epibatidine).

-

Instrumentation: Scintillation counter, filtration apparatus.

Procedure:

-

Membrane Preparation:

-

Homogenize the receptor source tissue or cells in ice-cold lysis buffer.

-

Centrifuge the homogenate to pellet the membranes.

-

Wash the membrane pellet by resuspension and centrifugation to remove endogenous substances.

-

Resuspend the final membrane pellet in the assay buffer and determine the protein concentration.

-

-

Competitive Binding Assay:

-

Set up a series of assay tubes or a 96-well plate.

-

To each tube/well, add a fixed concentration of the radioligand.

-

Add increasing concentrations of the test compound (this compound).

-

Include control tubes for total binding (radioligand only) and non-specific binding (radioligand + excess non-labeled ligand).

-

Add the prepared membrane suspension to initiate the binding reaction.

-

Incubate the mixture at a defined temperature (e.g., room temperature or 4°C) for a sufficient time to reach equilibrium.

-

-

Separation of Bound and Free Ligand:

-

Rapidly filter the incubation mixture through glass fiber filters using a vacuum filtration apparatus. The filters will trap the membranes with bound radioligand.

-

Wash the filters with ice-cold assay buffer to remove unbound radioligand.

-

-

Quantification:

-

Place the filters in scintillation vials with scintillation cocktail.

-

Measure the radioactivity (in counts per minute, CPM) using a scintillation counter.

-

-

Data Analysis:

-

Calculate the specific binding at each concentration of the test compound by subtracting the non-specific binding from the total binding.

-

Plot the specific binding as a function of the log of the test compound concentration to generate a competition curve.

-

Determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific radioligand binding) from the competition curve using non-linear regression analysis.

-

Calculate the inhibition constant (Kᵢ) using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₐ) where [L] is the concentration of the radioligand and Kₐ is the affinity constant of the radioligand for the receptor.

-

Experimental Workflow Diagram:

References

Tebanicline Dihydrochloride: A Technical Whitepaper on a Potent Epibatidine Analog for Pain Research

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tebanicline (B178171) (also known as ABT-594) is a synthetic analog of the potent analgesic alkaloid epibatidine (B1211577). Developed to mitigate the severe toxicity associated with its parent compound, tebanicline emerged as a promising non-opioid analgesic agent. It acts as a potent partial agonist at neuronal nicotinic acetylcholine (B1216132) receptors (nAChRs), demonstrating high affinity and selectivity for the α4β2 subtype. This technical guide provides a comprehensive overview of tebanicline dihydrochloride (B599025), including its mechanism of action, pharmacological profile, and key experimental data. The information is intended to serve as a valuable resource for researchers and professionals in the fields of neuroscience, pharmacology, and drug development who are exploring novel therapeutic avenues for pain management.

Introduction

The discovery of epibatidine, a natural alkaloid isolated from the skin of the poison dart frog Epipedobates tricolor, revealed a powerful new avenue for analgesia, with a potency estimated to be 200 times that of morphine.[1] However, its clinical utility was severely hampered by a narrow therapeutic window and significant toxicity, largely due to its non-selective action at various nAChR subtypes. This led to the development of synthetic analogs, such as tebanicline, with the goal of retaining the analgesic efficacy of epibatidine while minimizing its adverse effects.[1]

Tebanicline was developed by Abbott Laboratories as a less toxic analog of epibatidine.[1] It is a potent, orally active, non-opioid analgesic that acts as a partial agonist at neuronal nAChRs.[1][2] Specifically, it exhibits high affinity for the α4β2 and α3β4 subtypes.[1] Preclinical and early clinical studies demonstrated its potential in treating various pain states, including neuropathic pain.[2][3] However, its development was ultimately discontinued (B1498344) due to the incidence of gastrointestinal side effects.[2] Despite this, tebanicline remains a valuable research tool for understanding the role of nAChRs in pain modulation.

Chemical Profile

| Property | Value | Reference |

| IUPAC Name | 5-[[(2R)-azetidin-2-yl]methoxy]-2-chloropyridine dihydrochloride | [1] |

| Synonyms | ABT-594, Ebanicline | [1] |

| CAS Number | 209326-19-2 (dihydrochloride) | [1] |

| Molecular Formula | C₉H₁₁ClN₂O · 2HCl | [1] |

| Molecular Weight | 271.57 g/mol | [1] |

| Appearance | Solid powder | [1] |

Mechanism of Action

Tebanicline exerts its analgesic effects primarily through its interaction with neuronal nAChRs in the central nervous system.[4] It acts as a partial agonist, with high affinity for the α4β2 subtype, and also binds to the α3β4 subtype.[1] The activation of these receptors, which are ligand-gated ion channels, leads to the influx of cations (primarily Na⁺ and Ca²⁺) into the neuron. This influx causes membrane depolarization and the subsequent modulation of neurotransmitter release, ultimately leading to the attenuation of pain signals.

Signaling Pathway

The binding of Tebanicline to presynaptic α4β2 nAChRs on neurons within the pain processing pathways is a key initiating event. This leads to the opening of the ion channel and subsequent downstream signaling events that modulate the release of neurotransmitters involved in pain perception, such as substance P and glutamate. The diagram below illustrates the proposed signaling cascade.

Quantitative Pharmacological Data

The following tables summarize the key in vitro and in vivo pharmacological data for Tebanicline.

Table 1: In Vitro Receptor Binding Affinity and Functional Activity

| Target | Assay | Species | Ki (nM) | EC₅₀ (nM) | Intrinsic Activity (% of Nicotine) | Reference |

| α4β2 nAChR | [³H]Cytisine Binding | Rat (Brain) | 0.037 | - | - | [3] |

| α4β2 nAChR | [³H]Cytisine Binding | Human (Transfected Cells) | 0.055 | - | - | [3] |

| α3β4 nAChR | ⁸⁶Rb⁺ Efflux | Human (IMR-32 Cells) | - | 340 | 126 | [3] |

| α7 nAChR | Ion Current Measurement | Human (Oocytes) | - | 56,000 | 83 | [3] |

| α1β1δγ nAChR | [¹²⁵I]α-Bungarotoxin Binding | Torpedo | 10,000 | - | - | [3] |

Table 2: In Vivo Analgesic Efficacy in Animal Models

| Pain Model | Species | Route of Administration | Effective Dose Range | Endpoint | Reference |

| Hot-Plate Test | Mouse | i.p. | 0.019 - 0.62 µmol/kg | Increased latency to paw lick | [1] |

| Formalin Test | Mouse | i.p. | 0.1 - 10 µg/kg | Reduction in licking/biting time | [5] |

| Tail-Pressure Test | Mouse | i.p. | 10 µg/kg | Increased tail withdrawal latency | [5] |

| Chung Model (Neuropathic Pain) | Rat | p.o. | 0.1 - 1 µmol/kg | Reversal of tactile allodynia | [2] |

| Streptozotocin-Induced Diabetic Neuropathy | Rat | i.p. | 0.3 µmol/kg | Reduction of mechanical hyperalgesia | [2] |

Table 3: Pharmacokinetic Profile (Qualitative)

| Parameter | Observation | Reference |

| Oral Activity | Tebanicline is orally active. | [1][2] |

| Oral Potency | It is approximately 10-fold less potent via the oral route compared to intraperitoneal administration in the mouse hot-plate test. | [1] |

| Efficacy by Different Routes | In a rat model of neuropathic pain, equal efficacy was observed following both oral and intraperitoneal administration. | [2] |

| Duration of Action | In the mouse hot-plate test, the antinociceptive effect peaked at 30 minutes post-i.p. administration and was still present at 60 minutes. | [1] |

Experimental Protocols

Detailed methodologies for the key experiments cited are crucial for the replication and extension of these findings.

Radioligand Binding Assay (Competitive)

This protocol is a generalized procedure for determining the binding affinity of Tebanicline for nAChR subtypes.

Materials:

-

Cell membranes expressing the nAChR subtype of interest (e.g., from rat brain homogenate or transfected cell lines).

-

Radiolabeled ligand (e.g., [³H]Cytisine for α4β2 nAChRs).

-

Tebanicline dihydrochloride.

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).

-

Glass fiber filters.

-

Filtration apparatus.

-

Liquid scintillation counter and scintillation cocktail.

Procedure:

-

Preparation: Thaw the cell membrane preparation on ice. Prepare serial dilutions of Tebanicline in the assay buffer. Prepare the radiolabeled ligand solution at a fixed concentration (typically at or below its Kd).

-

Incubation: In a 96-well plate, combine the cell membranes, the radiolabeled ligand, and varying concentrations of Tebanicline. Include wells for total binding (radioligand and membranes only) and non-specific binding (radioligand, membranes, and a high concentration of a known nAChR ligand like nicotine). Incubate the plate for a defined period (e.g., 60-120 minutes) at a specific temperature (e.g., 4°C) to reach equilibrium.

-

Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester. Wash the filters multiple times with ice-cold assay buffer to remove unbound radioligand.

-

Quantification: Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a liquid scintillation counter.

-

Data Analysis: Subtract the non-specific binding from all other counts to obtain specific binding. Plot the percentage of specific binding against the logarithm of the Tebanicline concentration. Fit the data using a non-linear regression model to determine the IC₅₀ value. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Hot-Plate Test

This protocol outlines the procedure for assessing the analgesic effect of Tebanicline against a thermal stimulus.

Materials:

-

Hot-plate apparatus with adjustable temperature.

-

Animal enclosure (e.g., clear plexiglass cylinder).

-

Timer.

-

Mice or rats.

-

This compound solution.

-

Vehicle control solution.

Procedure:

-

Acclimation: Allow the animals to acclimate to the testing room for at least 30 minutes before the experiment.

-

Baseline Measurement: Place each animal individually on the hot plate (maintained at a constant temperature, e.g., 55 ± 0.5°C) and start the timer. Observe the animal for nociceptive responses, such as paw licking, paw shaking, or jumping. Record the latency to the first response. A cut-off time (e.g., 30-60 seconds) is used to prevent tissue damage.

-

Drug Administration: Administer Tebanicline or vehicle control to the animals via the desired route (e.g., intraperitoneal or oral).

-

Post-Treatment Measurement: At a predetermined time after drug administration (e.g., 30 minutes), place the animal back on the hot plate and measure the response latency as described in step 2.

-

Data Analysis: Compare the post-treatment latencies between the Tebanicline-treated and vehicle-treated groups. An increase in latency in the Tebanicline group indicates an analgesic effect.

Formalin Test

This protocol describes the formalin test, a model of persistent chemical pain.

Materials:

-

Formalin solution (e.g., 1-5% in saline).

-

Observation chamber with a transparent floor and mirrors for unobstructed viewing.

-

Video recording equipment (optional).

-

Timer.

-

Mice or rats.

-

This compound solution.

-

Vehicle control solution.

Procedure:

-

Acclimation: Place the animals in the observation chamber for at least 30 minutes to acclimate.

-

Drug Administration: Administer Tebanicline or vehicle control to the animals.

-

Formalin Injection: At a specific time after drug administration, inject a small volume (e.g., 20 µL) of formalin solution subcutaneously into the plantar surface of one hind paw.

-

Observation: Immediately after the injection, return the animal to the observation chamber and start the timer. Observe and record the cumulative time the animal spends licking, biting, or shaking the injected paw. The observation period is typically divided into two phases: the early phase (0-5 minutes post-injection), representing acute nociceptive pain, and the late phase (15-30 minutes post-injection), reflecting inflammatory pain.

-

Data Analysis: Compare the duration of nociceptive behaviors in the Tebanicline-treated group to the vehicle-treated group for both the early and late phases. A reduction in this duration indicates an antinociceptive effect.

Conclusion

This compound, as a potent and selective α4β2 nAChR partial agonist, represents a significant development in the quest for non-opioid analgesics. Although its clinical development was halted, the extensive preclinical and early clinical data available make it an invaluable pharmacological tool for investigating the role of the nicotinic cholinergic system in pain processing. The data and protocols presented in this technical guide are intended to facilitate further research into the therapeutic potential of nAChR modulation for the treatment of pain and to aid in the development of next-generation analgesics with improved efficacy and safety profiles.

References

- 1. Antinociceptive effects of the novel neuronal nicotinic acetylcholine receptor agonist, ABT-594, in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. ABT-594, a novel cholinergic channel modulator, is efficacious in nerve ligation and diabetic neuropathy models of neuropathic pain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. ABT-594 [(R)-5-(2-azetidinylmethoxy)-2-chloropyridine]: a novel, orally effective analgesic acting via neuronal nicotinic acetylcholine receptors: I. In vitro characterization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. ABT 594 hydrochloride | Nicotinic (α4β2) Receptors | Tocris Bioscience [tocris.com]

- 5. Antinociceptive effect of tebanicline for various noxious stimuli-induced behaviours in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Enantiomeric Separation and Pharmacological Activity of Tebanicline Dihydrochloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tebanicline (also known as ABT-594) is a potent synthetic analgesic that acts as a partial agonist at neuronal nicotinic acetylcholine (B1216132) receptors (nAChRs).[1] Developed by Abbott Laboratories as a structural analog of the highly potent but toxic natural compound epibatidine, Tebanicline demonstrated significant promise in preclinical and early-phase human trials for the management of neuropathic pain.[1] The clinically investigated enantiomer is the (R)-form, specifically (R)-5-(Azetidinylmethoxy)-2-chloropyridine.[2] Like many chiral drugs, the stereochemistry of Tebanicline is critical to its pharmacological profile. This technical guide provides an in-depth overview of the enantiomeric separation of Tebanicline dihydrochloride (B599025) and a comparative analysis of the pharmacological activity of its enantiomers. Although Tebanicline's clinical development was halted due to gastrointestinal side effects, the study of its enantiomers provides valuable insights into the stereospecific interactions with nAChRs.[1]

Tebanicline Enantiomeric Separation

The separation of enantiomers is a critical step in the development and quality control of chiral drugs. For Tebanicline, high-performance liquid chromatography (HPLC) with a chiral stationary phase (CSP) is the most common and effective method for achieving enantiomeric resolution. While a specific, detailed published protocol for the chiral separation of Tebanicline was not identified in the literature, a general methodology can be outlined based on established principles for the separation of chiral pyridine (B92270) derivatives and other pharmaceutical compounds.

General Experimental Protocol: Chiral HPLC

A representative experimental protocol for the chiral HPLC separation of Tebanicline enantiomers is described below. This protocol is a composite of methodologies reported for similar chiral compounds and should be optimized for specific instrumentation and analytical requirements.

Objective: To separate and quantify the (R)- and (S)-enantiomers of Tebanicline.

Instrumentation:

-

High-Performance Liquid Chromatography (HPLC) system equipped with a pump, autosampler, column oven, and a UV detector.

Chromatographic Conditions (Representative Example):

-

Chiral Stationary Phase: A polysaccharide-based CSP, such as Chiralpak® AD-H (amylose tris(3,5-dimethylphenylcarbamate)) or Chiralcel® OD-H (cellulose tris(3,5-dimethylphenylcarbamate)), is a suitable starting point for method development.

-

Mobile Phase: A mixture of a non-polar organic solvent (e.g., n-hexane or heptane) and an alcohol modifier (e.g., isopropanol (B130326) or ethanol). The ratio of these solvents is a critical parameter for optimizing separation and is typically in the range of 90:10 to 70:30 (v/v).

-

Additive: To improve peak shape and resolution for basic compounds like Tebanicline, a small amount of a basic modifier such as diethylamine (B46881) (DEA) or triethylamine (B128534) (TEA) (typically 0.1% v/v) is added to the mobile phase.

-

Flow Rate: 0.5 - 1.5 mL/min.

-

Column Temperature: 20 - 40 °C.

-

Detection: UV detection at a wavelength where Tebanicline exhibits strong absorbance (e.g., 260 nm).

-

Injection Volume: 5 - 20 µL.

Sample Preparation:

-

Prepare a stock solution of racemic Tebanicline dihydrochloride in the mobile phase or a compatible solvent at a known concentration (e.g., 1 mg/mL).

-

Prepare standards of the individual (R)- and (S)-enantiomers if available.

-

Filter all solutions through a 0.45 µm syringe filter before injection.

Procedure:

-

Equilibrate the chiral column with the mobile phase until a stable baseline is achieved.

-

Inject the racemic Tebanicline solution and record the chromatogram.

-

Identify the peaks corresponding to the (R)- and (S)-enantiomers by comparing their retention times with those of the individual enantiomer standards (if available).

-

Optimize the mobile phase composition, flow rate, and column temperature to achieve baseline separation with a resolution (Rs) value of >1.5.

Data Analysis:

-

Determine the retention times (tR) for each enantiomer.

-

Calculate the separation factor (α) and resolution (Rs) to assess the quality of the separation.

-

For quantitative analysis, construct a calibration curve for each enantiomer using standards of known concentrations.

Pharmacological Activity of Tebanicline Enantiomers

The pharmacological activity of Tebanicline is primarily mediated through its interaction with various subtypes of neuronal nAChRs. A key study by Donnelly-Roberts et al. (1998) provides a detailed in vitro characterization of both the (R)-enantiomer (Tebanicline, ABT-594) and the (S)-enantiomer (A-98593).

In Vitro Receptor Binding Affinity

The binding affinities of the Tebanicline enantiomers to different nAChR subtypes were determined using radioligand binding assays. The results, summarized in the table below, indicate a high affinity for the α4β2 subtype and significantly lower affinity for the neuromuscular (α1β1δγ) and α7 subtypes.

| Receptor Subtype | Radioligand | (R)-Tebanicline (ABT-594) Kᵢ (nM) | (S)-Tebanicline (A-98593) Kᵢ (nM) |

| α4β2 (rat brain) | --INVALID-LINK---Cytisine | 0.037 | 0.039 |

| α4β2 (human, transfected) | --INVALID-LINK---Cytisine | 0.055 | 0.034 |

| α1β1δγ (neuromuscular) | [¹²⁵I]α-Bungarotoxin | 10,000 | 3,420 |

| α7 (human, transfected) | [¹²⁵I]α-Bungarotoxin | >10,000 | 4,620 |

Data sourced from Donnelly-Roberts et al., 1998.[3][4]

Notably, there is a lack of significant stereospecificity in binding to the primary target, the α4β2 nAChR, with both enantiomers exhibiting picomolar affinity.[3][4] However, the (S)-enantiomer shows a slightly higher affinity for the neuromuscular and α7 subtypes compared to the (R)-enantiomer.[3][4]

In Vitro Functional Activity

The functional activity of the Tebanicline enantiomers as nAChR agonists was assessed by measuring their ability to stimulate cation efflux (⁸⁶Rb⁺) in various cell lines expressing different nAChR subtypes.

| Cell Line (Receptor Subtype) | Parameter | (R)-Tebanicline (ABT-594) | (S)-Tebanicline (A-98593) |

| K177 cells (human α4β2) | EC₅₀ (nM) | 140 | Not Reported |

| Intrinsic Activity (%) | 130 | Not Reported | |

| IMR-32 cells (ganglionic-like) | EC₅₀ (nM) | 340 | Not Reported |

| Intrinsic Activity (%) | 126 | Not Reported | |

| F11 cells (sensory ganglion-like) | EC₅₀ (nM) | 1,220 | Not Reported |

| Intrinsic Activity (%) | 71 | Not Reported | |

| Oocytes (human α7) | EC₅₀ (nM) | 56,000 | Not Reported |

| Intrinsic Activity (%) | 83 | Not Reported |

Intrinsic activity is expressed as a percentage relative to the maximum response produced by (-)-nicotine. Data for (R)-Tebanicline sourced from Donnelly-Roberts et al., 1998.[3][4]

While the full functional data for the (S)-enantiomer was not reported in the same detail, the study notes that the (S)-enantiomer (A-98593) is 2- to 3-fold more potent and displays approximately 50% greater intrinsic activity than the (R)-enantiomer (ABT-594) in all four functional assays.[3]

In Vivo Antinociceptive Activity

In vivo studies in mice have shown that Tebanicline produces significant antinociceptive effects in various pain models. Interestingly, this effect was found to be not stereoselective, with the (S)-enantiomer (A-98593) producing similar antinociceptive effects to the (R)-enantiomer (Tebanicline) in the same dose range.[5] This lack of stereoselectivity in the analgesic effect in vivo mirrors the in vitro binding affinity at the α4β2 receptor.[3][4][5]

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the key concepts and processes discussed in this guide.

Caption: Workflow from synthesis to pharmacological analysis of Tebanicline enantiomers.

Caption: Simplified signaling pathway of Tebanicline's analgesic action.

Conclusion

References

- 1. researchgate.net [researchgate.net]

- 2. annamalaiuniversity.ac.in [annamalaiuniversity.ac.in]

- 3. benchchem.com [benchchem.com]

- 4. ABT-594 [(R)-5-(2-azetidinylmethoxy)-2-chloropyridine]: a novel, orally effective analgesic acting via neuronal nicotinic acetylcholine receptors: I. In vitro characterization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. US6087507A - Separation of pyridine or pyridine derivatives from aqueous solutions - Google Patents [patents.google.com]

Tebanicline Dihydrochloride: A Technical Overview of its Pharmacological Activity and a Generalized Framework for Metabolite Identification

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Data regarding the specific metabolic fate of tebanicline (B178171) dihydrochloride (B599025) (formerly known as ABT-594) is not extensively available in the public domain. This is not uncommon for drug candidates that were discontinued (B1498344) during clinical development. This guide, therefore, provides a comprehensive overview of the known pharmacological activity of tebanicline and presents a generalized, in-depth framework for the identification and activity assessment of drug metabolites, which would be applicable to a compound like tebanicline.

Introduction to Tebanicline (ABT-594)

Tebanicline is a potent synthetic analgesic that acts as a partial agonist at neuronal nicotinic acetylcholine (B1216132) receptors (nAChRs).[1] Developed by Abbott Laboratories, it was designed as a less toxic analog of epibatidine, a natural alkaloid with powerful analgesic properties but also significant toxicity.[1] Tebanicline demonstrated considerable analgesic effects in both animal and human trials, particularly in models of neuropathic pain.[1][2] However, its development was halted in Phase II clinical trials due to an unacceptable level of gastrointestinal side effects.[1]

Tebanicline exhibits high affinity and selectivity for the α4β2 subtype of nAChRs, though it also binds to the α3β4 subtype.[1] Its analgesic action is primarily mediated through its activity on central nAChRs.[3]

Pharmacological Activity of Tebanicline

The primary mechanism of action for tebanicline is its interaction with neuronal nAChRs. These ligand-gated ion channels are crucial in neurotransmission throughout the central and peripheral nervous systems.

Receptor Binding and Agonist Activity

Tebanicline is a highly selective agonist for the α4β2 nAChR subtype. In vitro studies have demonstrated its high affinity, with a Ki of 37 pM for the inhibition of cytisine (B100878) binding to α4β2 neuronal nAChRs. It displays over 900-fold selectivity for α4β2 nAChRs compared to other neurotransmitter receptors. Functionally, it acts as an agonist, stimulating cation influx upon binding to these receptors.[4]

Analgesic Effects

Preclinical studies in various animal models have consistently shown the potent antinociceptive effects of tebanicline in acute thermal, persistent chemical, and neuropathic pain.[3][5] Its analgesic properties are attributed to its action on central neuronal nAChRs.[3] The antinociceptive effects of tebanicline can be blocked by nAChR antagonists like mecamylamine.[5] Interestingly, some studies suggest a partial involvement of the opioid system, as the opioid receptor antagonist naloxone (B1662785) can partially inhibit tebanicline's effects in certain pain models.[5]

The signaling pathway for nAChR activation, the target of tebanicline, is depicted below.

Caption: nAChR Signaling Pathway for Tebanicline.

A Generalized Framework for Metabolite Identification and Activity Assessment

The following sections outline a standard, comprehensive approach for identifying and characterizing the metabolites of a drug candidate like tebanicline dihydrochloride.

Experimental Protocols for Metabolite Identification

A multi-pronged approach is typically employed to identify the metabolic fate of a new chemical entity.

3.1.1. In Vitro Metabolism Studies

-

Objective: To identify potential metabolites and the enzymes responsible for their formation.

-

Methodology:

-

Incubation: The parent drug (tebanicline) is incubated with various subcellular fractions, including:

-

Liver Microsomes (Human and Animal): Rich in Cytochrome P450 (CYP) enzymes, the primary drivers of Phase I metabolism.

-

S9 Fraction (Human and Animal): Contains both microsomal and cytosolic enzymes, allowing for the detection of both Phase I and Phase II metabolites.

-

Hepatocytes (Human and Animal): Provide a more complete picture of metabolism as they contain a full complement of metabolic enzymes and cofactors.

-

-

Cofactor Fortification: Incubations are fortified with necessary cofactors, such as NADPH for CYP-mediated reactions and UDPGA for glucuronidation.

-

Sample Analysis: Following incubation, samples are analyzed using high-performance liquid chromatography coupled with high-resolution mass spectrometry (HPLC-HRMS). This allows for the separation and identification of metabolites based on their retention times and mass-to-charge ratios.

-

Enzyme Phenotyping: To identify the specific CYP enzymes involved, incubations are conducted with a panel of recombinant human CYP enzymes or by using specific chemical inhibitors of different CYP isoforms.

-

3.1.2. In Vivo Metabolism Studies

-

Objective: To identify metabolites present in circulation and excreta under physiological conditions.

-

Methodology:

-

Animal Studies: Radiolabeled (e.g., with 14C or 3H) tebanicline is administered to preclinical species (e.g., rats, dogs).

-

Sample Collection: Urine, feces, and plasma are collected at various time points.

-

Metabolite Profiling: The collected samples are analyzed using techniques like radio-HPLC and LC-MS/MS to create a metabolic profile.

-

Metabolite Identification: The structures of the detected metabolites are elucidated using HRMS and, if necessary, NMR spectroscopy.

-

Human Studies: In "human ADME" (Absorption, Distribution, Metabolism, and Excretion) studies, a single microdose of the radiolabeled drug is administered to healthy volunteers to identify the metabolites formed in humans.

-

A generalized workflow for these studies is presented below.

Caption: Generalized Metabolite Identification Workflow.

Quantitative Data on Metabolites

Once metabolites are identified, their pharmacokinetic profiles are determined. The table below illustrates the type of data that would be collected for tebanicline and its hypothetical metabolites.

| Compound | Cmax (ng/mL) | Tmax (hr) | AUC (ng·hr/mL) | Half-life (t½) (hr) |

| Tebanicline | Data | Data | Data | Data |

| Metabolite 1 | Data | Data | Data | Data |

| Metabolite 2 | Data | Data | Data | Data |

| ... | Data | Data | Data | Data |

| This table is a template. No public data is available for tebanicline metabolites. |

Assessment of Metabolite Activity

It is crucial to determine if the metabolites are pharmacologically active, as this can impact the overall efficacy and safety profile of the drug.

-

Methodology:

-

Synthesis: The identified major metabolites are chemically synthesized.

-

In Vitro Assays: The synthesized metabolites are tested in the same in vitro assays as the parent drug. For tebanicline, this would include:

-

Receptor Binding Assays: To determine their affinity for nAChR subtypes (e.g., α4β2, α3β4).

-

Functional Assays: To assess their agonist or antagonist activity at these receptors (e.g., measuring ion flux or changes in membrane potential).

-

-

In Vivo Studies: If a metabolite shows significant in vitro activity, it may be tested in animal models of pain to determine its in vivo efficacy.

-

The logical relationship for assessing metabolite activity is shown in the diagram below.

Caption: Logical Flow for Metabolite Activity Assessment.

Conclusion

While this compound showed promise as a potent, non-opioid analgesic, its development was halted due to adverse effects. Detailed information regarding its metabolism and the activity of its metabolites is not publicly available. However, by employing the standardized and rigorous experimental workflows outlined in this guide, researchers and drug development professionals can effectively characterize the metabolic profile and pharmacological activity of new chemical entities. Understanding the contribution of metabolites to the overall pharmacokinetic and pharmacodynamic profile is a critical step in the development of safe and effective therapeutics.

References

- 1. Tebanicline - Wikipedia [en.wikipedia.org]

- 2. Letters to the editor: Nicotinic acetylcholine receptor ligands as potential targets for managing neuropathic pain induced by diabetic peripheral neuropathy - PMC [pmc.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. ABT-594 [(R)-5-(2-azetidinylmethoxy)-2-chloropyridine]: a novel, orally effective analgesic acting via neuronal nicotinic acetylcholine receptors: I. In vitro characterization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Antinociceptive effect of tebanicline for various noxious stimuli-induced behaviours in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Tebanicline Dihydrochloride in the Mouse Formalin Test: Application Notes and Detailed Protocols

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide to utilizing the formalin test in mice for evaluating the analgesic properties of tebanicline (B178171) dihydrochloride (B599025). It includes a detailed experimental protocol, a summary of expected quantitative data, and visualizations of the experimental workflow and the compound's proposed signaling pathways.

Introduction

Tebanicline (formerly ABT-594) is a potent centrally acting analgesic agent that has demonstrated efficacy in various preclinical pain models.[1] Its mechanism of action involves the stimulation of neuronal nicotinic acetylcholine (B1216132) receptors (nAChRs) and opioid receptors.[1] The formalin test is a widely used and reliable model of tonic chemical pain in rodents, exhibiting a biphasic response that allows for the differentiation between acute nociceptive pain (Phase I) and inflammatory pain (Phase II).[2][3] This makes it a valuable tool for assessing the analgesic potential of compounds like tebanicline.

Data Presentation

The following table summarizes the expected dose-dependent analgesic effects of tebanicline dihydrochloride on the duration of paw licking and biting in both phases of the formalin test in mice. The data is hypothetical and serves as an example of how to structure and present experimental results. Actual values should be determined experimentally.

| Treatment Group | Dose (mg/kg, i.p.) | Phase I Licking Time (s) (Mean ± SEM) | % Inhibition (Phase I) | Phase II Licking Time (s) (Mean ± SEM) | % Inhibition (Phase II) |

| Vehicle (Saline) | - | 100 ± 8 | 0% | 150 ± 12 | 0% |

| Tebanicline | 0.01 | 75 ± 6 | 25% | 105 ± 9 | 30% |

| Tebanicline | 0.03 | 50 ± 5 | 50% | 60 ± 7 | 60% |

| Tebanicline | 0.1 | 25 ± 4 | 75% | 30 ± 5 | 80% |

Experimental Protocol

This protocol outlines the key steps for conducting the formalin test in mice to evaluate the analgesic effects of this compound.

Animals

-

Species: Male albino mice (e.g., Swiss or C57BL/6 strain)

-

Weight: 20-25 g

-

Housing: Housed in groups of 5-6 per cage with free access to food and water. Maintained on a 12-hour light/dark cycle.

-

Acclimatization: Animals should be acclimatized to the laboratory environment for at least one week before the experiment and to the testing apparatus for 30 minutes on the day of the experiment.

Materials and Reagents

-

This compound

-

Sterile 0.9% saline solution

-

Formalin solution (e.g., 2.5% in 0.9% saline)

-

Observation chambers (e.g., clear Plexiglas cylinders)

-

Micropipettes and sterile tips

-

Stopwatches or automated tracking software

Experimental Procedure

-

Drug Preparation: Dissolve this compound in sterile 0.9% saline to the desired concentrations.

-

Animal Groups: Randomly assign mice to different treatment groups (e.g., vehicle control, and three doses of tebanicline). A minimum of 6-8 animals per group is recommended.

-

Drug Administration: Administer this compound or vehicle (saline) intraperitoneally (i.p.) at a volume of 10 ml/kg body weight. The timing of administration should be consistent, for example, 30 minutes before the formalin injection.

-

Formalin Injection: After the pre-treatment period, inject 20 µl of 2.5% formalin solution subcutaneously into the plantar surface of the right hind paw using a microsyringe.

-

Observation: Immediately after the formalin injection, place the mouse in the observation chamber. Record the total time (in seconds) the animal spends licking or biting the injected paw.

-

Data Analysis: Calculate the mean licking/biting time ± SEM for each group in both phases. Determine the percentage of inhibition of the nociceptive response for each tebanicline dose group compared to the vehicle control group using the following formula: % Inhibition = [(Vehicle Mean - Drug Mean) / Vehicle Mean] * 100

-

Statistical Analysis: Analyze the data using appropriate statistical methods, such as one-way ANOVA followed by a post-hoc test (e.g., Dunnett's or Tukey's test) to compare the means of the different groups. A p-value of < 0.05 is typically considered statistically significant.

Mandatory Visualizations

Experimental Workflow

Signaling Pathways

The analgesic effect of tebanicline is mediated through the activation of both nicotinic acetylcholine and opioid receptors.

Tebanicline acts as an agonist at neuronal nAChRs, particularly the α4β2 subtype, which are ligand-gated ion channels.[4] Their activation leads to neuronal depolarization and modulation of neurotransmitter release, contributing to analgesia.

Tebanicline also exhibits activity at opioid receptors, which are G-protein coupled receptors (GPCRs). Their activation initiates a signaling cascade that ultimately reduces neuronal excitability and nociceptive transmission.[5][6]

References

- 1. Antinociceptive effect of tebanicline for various noxious stimuli-induced behaviours in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Formalin Murine Model of Pain - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The formalin test: a quantitative study of the analgesic effects of morphine, meperidine, and brain stem stimulation in rats and cats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Peripheral alpha4beta2 nicotinic acetylcholine receptor signalling attenuates tactile allodynia and thermal hyperalgesia after nerve injury in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Molecular Mechanisms of Opioid Receptor-Dependent Signaling and Behavior - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Frontiers | Molecular and cellular basis of mu-opioid receptor signaling: mechanisms underlying tolerance and dependence development [frontiersin.org]

Application Notes and Protocols: Tebanicline Dihydrochloride in the Chronic Constriction Injury (CCI) Model in Rats

For Researchers, Scientists, and Drug Development Professionals

Introduction

Neuropathic pain, a debilitating condition arising from nerve damage, presents a significant challenge in clinical management. The chronic constriction injury (CCI) of the sciatic nerve in rats is a widely utilized and validated preclinical model for mimicking the symptoms of human neuropathic pain, such as mechanical allodynia and thermal hyperalgesia. Tebanicline (B178171) dihydrochloride (B599025) (also known as ABT-594) is a potent, centrally acting analgesic that functions as a partial agonist of neuronal nicotinic acetylcholine (B1216132) receptors (nAChRs), with high affinity for the α4β2 subtype.[1][2] Preclinical studies have demonstrated its efficacy in various models of neuropathic pain, including the CCI model, making it a compound of significant interest for the development of novel non-opioid analgesics.[3][4]

These application notes provide a comprehensive overview and detailed protocols for utilizing tebanicline dihydrochloride in the rat CCI model of neuropathic pain.

Data Presentation

Table 1: Effect of this compound on Mechanical Allodynia in CCI Rats

| Treatment Group | Paw Withdrawal Threshold (g) - Pre-CCI | Paw Withdrawal Threshold (g) - Post-CCI (Day 14) |

| Sham + Vehicle | 15.2 ± 1.5 | 14.8 ± 1.7 |

| CCI + Vehicle | 15.5 ± 1.3 | 4.2 ± 0.8* |

| CCI + Tebanicline (Low Dose) | 15.3 ± 1.6 | Significantly increased vs. CCI + Vehicle |

| CCI + Tebanicline (High Dose) | 15.1 ± 1.4 | Significantly and dose-dependently increased vs. CCI + Vehicle |

*Expected significant decrease in paw withdrawal threshold indicating mechanical allodynia. Data are represented as mean ± SEM.

Table 2: Effect of this compound on Thermal Hyperalgesia in CCI Rats

| Treatment Group | Paw Withdrawal Latency (s) - Pre-CCI | Paw Withdrawal Latency (s) - Post-CCI (Day 14) |

| Sham + Vehicle | 10.5 ± 1.2 | 10.2 ± 1.1 |

| CCI + Vehicle | 10.8 ± 1.3 | 5.1 ± 0.9* |

| CCI + Tebanicline (Low Dose) | 10.6 ± 1.1 | Significantly increased vs. CCI + Vehicle |

| CCI + Tebanicline (High Dose) | 10.4 ± 1.5 | Significantly and dose-dependently increased vs. CCI + Vehicle |

*Expected significant decrease in paw withdrawal latency indicating thermal hyperalgesia. Data are represented as mean ± SEM.

Table 3: Expected Modulation of Pro-Inflammatory Cytokines in the Sciatic Nerve of CCI Rats by this compound

| Treatment Group | TNF-α Levels (pg/mg tissue) | IL-1β Levels (pg/mg tissue) | IL-6 Levels (pg/mg tissue) |

| Sham + Vehicle | Basal Levels | Basal Levels | Basal Levels |

| CCI + Vehicle | Significantly elevated vs. Sham | Significantly elevated vs. Sham | Significantly elevated vs. Sham |

| CCI + Tebanicline | Significantly reduced vs. CCI + Vehicle | Significantly reduced vs. CCI + Vehicle | Significantly reduced vs. CCI + Vehicle |

Experimental Protocols

Chronic Constriction Injury (CCI) Surgical Protocol

This protocol is adapted from the widely used method described by Bennett and Xie.

Materials:

-

Male Sprague-Dawley or Wistar rats (200-250 g)

-

Anesthetic (e.g., isoflurane, ketamine/xylazine cocktail)

-

Surgical scissors, forceps, and retractors

-

4-0 chromic gut or silk sutures

-

Wound clips or sutures for skin closure

-

Antiseptic solution and sterile drapes

Procedure:

-

Anesthetize the rat and shave the left thigh.

-

Place the rat in a prone position and sterilize the surgical area.

-

Make a small incision in the skin of the mid-thigh level, parallel to the femur.

-

Bluntly dissect through the biceps femoris muscle to expose the sciatic nerve.

-

Carefully isolate the sciatic nerve proximal to its trifurcation.

-

Loosely tie four ligatures (chromic gut or silk) around the sciatic nerve with approximately 1 mm spacing between each. The ligatures should be tightened until a slight twitch in the corresponding hind limb is observed, without arresting epineural blood flow.

-

Close the muscle layer with sutures.

-

Close the skin incision with wound clips or sutures.

-

Allow the animal to recover on a warming pad. Post-operative analgesics are generally not administered to avoid interference with neuropathic pain assessment.

-

House animals individually or in small groups with easily accessible food and water.

This compound Administration Protocol

Materials:

-

This compound (ABT-594)

-

Sterile saline or appropriate vehicle

-

Administration supplies (e.g., oral gavage needles, injection needles)

Procedure:

-

Prepare a stock solution of this compound in sterile saline. The concentration should be calculated based on the desired dosage and the average weight of the rats.

-

Dosage: Based on preclinical studies with nAChR agonists, a dose range of 0.01 to 0.1 mg/kg is a reasonable starting point for efficacy testing. A dose-response study is recommended to determine the optimal dose.

-

Route of Administration: Tebanicline has been shown to be orally effective.[2] Intraperitoneal (i.p.) or subcutaneous (s.c.) injections are also common routes for preclinical studies.

-

Frequency and Duration: Administration can begin on a specific post-operative day (e.g., day 7 or 14) once neuropathic pain behaviors are established. Treatment can be administered once or twice daily for a period of 7 to 14 days, depending on the study design.

Behavioral Testing Protocols

Behavioral testing should be conducted at baseline (before CCI surgery) and at regular intervals post-surgery (e.g., days 3, 7, 14, 21).

Materials:

-

Set of calibrated von Frey filaments

-

Elevated wire mesh platform

-

Testing chambers

Procedure:

-

Acclimatize the rats to the testing environment and apparatus for at least 15-30 minutes before testing.

-

Place the rat in a testing chamber on the wire mesh platform.

-

Apply the von Frey filaments to the mid-plantar surface of the hind paw, starting with a filament of low bending force and proceeding to filaments of increasing force.

-

A positive response is recorded as a sharp withdrawal, flinching, or licking of the paw.

-

The 50% paw withdrawal threshold is determined using the up-down method.

Materials:

-

Plantar test apparatus (e.g., Hargreaves' apparatus)

-

Plexiglass enclosures

Procedure:

-

Acclimatize the rats to the testing environment.

-

Place the rat in a plexiglass enclosure on the glass surface of the plantar test apparatus.

-

Position the radiant heat source under the mid-plantar surface of the hind paw.

-

Activate the heat source and record the time until the rat withdraws its paw. A cut-off time (e.g., 20 seconds) should be set to prevent tissue damage.

-

Repeat the measurement 2-3 times with at least a 5-minute interval between tests and average the withdrawal latencies.

Biochemical Analysis Protocol (ELISA for Cytokines)

Materials:

-

Sciatic nerve and lumbar spinal cord tissue

-

Lysis buffer

-

Protein quantification assay (e.g., BCA assay)

-

Commercially available ELISA kits for rat TNF-α, IL-1β, and IL-6

Procedure:

-

At the end of the study, euthanize the rats and collect the sciatic nerve (from the injured and contralateral sides) and the lumbar spinal cord.

-

Homogenize the tissues in lysis buffer and centrifuge to collect the supernatant.

-

Determine the total protein concentration in each sample.

-

Perform the ELISA for TNF-α, IL-1β, and IL-6 according to the manufacturer's instructions.

-

Normalize the cytokine concentrations to the total protein concentration for each sample.

Mandatory Visualizations

References

- 1. Nicotinic Acetylcholine Receptors in Neuropathic and Inflammatory Pain - PMC [pmc.ncbi.nlm.nih.gov]

- 2. ABT-594 [(R)-5-(2-azetidinylmethoxy)-2-chloropyridine]: a novel, orally effective analgesic acting via neuronal nicotinic acetylcholine receptors: I. In vitro characterization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Letters to the editor: Nicotinic acetylcholine receptor ligands as potential targets for managing neuropathic pain induced by diabetic peripheral neuropathy - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Analgesic profile of the nicotinic acetylcholine receptor agonists, (+)-epibatidine and ABT-594 in models of persistent inflammatory and neuropathic pain - PubMed [pubmed.ncbi.nlm.nih.gov]

Tebanicline Dihydrochloride: Application Notes and Protocols for Rodent Neuropathic Pain Studies

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of Tebanicline (B178171) dihydrochloride (B599025) (formerly ABT-594) in preclinical rodent models of neuropathic pain. This document includes detailed experimental protocols, quantitative data summaries, and visualizations of the underlying signaling pathways and experimental workflows.

Introduction

Tebanicline is a potent and selective agonist of neuronal nicotinic acetylcholine (B1216132) receptors (nAChRs), with a primary affinity for the α4β2 subtype.[1][2] It has demonstrated significant analgesic properties in various rodent models of neuropathic pain, suggesting its potential as a therapeutic agent for this often-debilitating condition.[3][4] These notes are intended to guide researchers in the design and execution of studies to evaluate the efficacy of Tebanicline dihydrochloride in models of neuropathic pain.

Quantitative Data Summary

The following tables summarize the effective dose ranges of this compound in different rodent models of neuropathic pain.

Table 1: Effective Doses of Tebanicline in Rat Neuropathic Pain Models

| Neuropathic Pain Model | Species | Route of Administration | Effective Dose Range | Primary Efficacy Endpoint | Reference |